Pomarose was synthesized through research aimed at understanding the structural characteristics of similar compounds. The initial discovery involved analyzing nuclear magnetic resonance (NMR) spectra of an unknown component with a damascone-like odor. The synthesis was driven by curiosity regarding its potential applications in perfumery due to its superior odor characteristics compared to other compounds .
In terms of classification, Pomarose falls under the category of synthetic fragrance compounds, specifically designed for use in various perfumery applications.
The synthesis of Pomarose involves several key steps:
Pomarose has the molecular formula . Its structure can be represented as follows:
The molecular structure can be analyzed using techniques such as mass spectrometry and NMR spectroscopy. These methods allow for detailed insights into the compound's functional groups and stereochemistry.
Pomarose can undergo various chemical reactions typical of unsaturated ketones:
These reactions are essential for understanding how Pomarose can be integrated into fragrance formulations.
The mechanism by which Pomarose exerts its olfactory effects involves interaction with olfactory receptors in the nasal cavity. The specific structure of Pomarose allows it to bind effectively to these receptors, triggering sensory pathways that result in the perception of its distinctive fruity rose scent.
Data regarding its olfactory threshold indicates that Pomarose has an exceptionally low detection threshold of approximately 0.5 ng/L in air, highlighting its potency as a fragrance ingredient .
Understanding these properties is critical for formulating products that utilize Pomarose effectively.
Pomarose finds extensive use in the perfumery industry due to its unique scent profile. It has been incorporated into various well-known fragrances such as:
Its application extends beyond mere fragrance creation; it serves as an essential ingredient for crafting complex scent profiles that appeal to consumers seeking fruity floral notes .
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